Understanding the Stereochemistry of (3R,8S,9S,12R)-Atazanavir and Its Implications
Understanding the Stereochemistry of (3R,8S,9S,12R)-Atazanavir and Its Implications
Executive Summary
Atazanavir (commercialized as Reyataz) is a potent aza-peptide HIV-1 protease inhibitor (PI).[1][2] Its efficacy is strictly governed by its stereochemical configuration.[1] The active pharmaceutical ingredient (API) exists as the (3S,8S,9S,12S) isomer.[2][3]
The subject of this analysis, (3R,8S,9S,12R)-Atazanavir , is a specific diastereomer of the active drug. It retains the correct stereochemistry at the central core (8S, 9S) but possesses inverted chirality at the distal amino acid "caps" (3R, 12R). Understanding this isomer is critical for three reasons:
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Structure-Activity Relationship (SAR): It demonstrates the necessity of L-amino acid stereochemistry for binding in the S2/S2' pockets of HIV protease.[1]
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Impurity Profiling: It serves as a key indicator of enantiomeric purity in the starting materials (specifically tert-leucine).[1]
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Regulatory Compliance: As a diastereomer with distinct physical properties, it must be quantified and controlled under ICH Q3 guidelines.
Molecular Architecture & Stereochemical Definition[1]
Atazanavir is a
Configuration Analysis
The IUPAC numbering assigns the chiral centers as follows:
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Positions 3 & 12: Alpha-carbons of the tert-leucine moieties.[1][2]
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Positions 8 & 9: Carbons within the central hydrazine/hydroxy core.
| Feature | Active Drug (API) | Target Diastereomer (Impurity) | Structural Implication |
| Center 3 | S (L-tert-Leu) | R (D-tert-Leu) | Distal Cap Inversion |
| Center 8 | S (Core) | S (Core) | Core Integrity Maintained |
| Center 9 | S (Core) | S (Core) | Core Integrity Maintained |
| Center 12 | S (L-tert-Leu) | R (D-tert-Leu) | Distal Cap Inversion |
Structural Visualization
The (3R,8S,9S,12R) isomer represents a molecule where the "wings" (caps) are twisted in the opposite direction relative to the central "body" (core).
Figure 1: Stereochemical relationship between the active API and the (3R,8S,9S,12R) diastereomer.
Pharmacological Implications (SAR)
The efficacy of Atazanavir relies on its ability to mimic the transition state of the HIV-1 protease substrate. The enzyme's active site is
Binding Mechanism Failure[1]
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Active Mode (3S,12S): The tert-butyl groups of the L-tert-leucine moieties fit precisely into the hydrophobic S2 and S2' subsites of the protease.[1] The (S)-configuration directs these bulky groups away from the solvent and into the pocket, maximizing Van der Waals interactions.
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Inactive Mode (3R,12R): Inverting the centers to (R) alters the vector of the tert-butyl groups.
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Steric Clash: The bulky groups are projected towards the "flaps" of the protease or the solvent interface, preventing the inhibitor from settling deep into the active site.
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Loss of Affinity: This specific diastereomer typically exhibits a
several orders of magnitude higher (weaker) than the active drug, rendering it effectively pharmacologically inert but potentially competitive for metabolic enzymes.
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Synthetic Origins & Control Strategies
The presence of (3R,8S,9S,12R)-Atazanavir is a direct fingerprint of the quality of the starting materials used in synthesis.
The Critical Reagent: tert-Leucine
The synthesis of Atazanavir involves coupling a central hydrazine core with an activated ester of N-methoxycarbonyl-tert-leucine.[1][4][5]
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Correct Path: Use of pure L-tert-leucine (S-configuration).[1][2]
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Impurity Path: Contamination with D-tert-leucine (R-configuration) or racemization during the coupling step.[1]
Synthesis Workflow and Risk Points
Figure 2: Synthetic origin of the (3R,8S,9S,12R) impurity.[1]
Protocol for Control:
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Enantiomeric Purity Check: The starting L-tert-leucine must be screened via Chiral GC or HPLC to ensure >99.9% ee.[1]
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Coupling Conditions: Avoid harsh bases or high temperatures during the amide bond formation to prevent epimerization at the alpha-carbon.[1]
Analytical Characterization
Distinguishing the (3R,8S,9S,12R) diastereomer from the active (3S,8S,9S,12S) drug requires specific chiral separation techniques, as they share the same molecular weight (
Recommended Method: Chiral Reversed-Phase HPLC
Standard C18 columns may separate diastereomers, but chiral stationary phases provide definitive resolution.[1]
Experimental Protocol (Validation Standard):
| Parameter | Specification |
| Column | Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 250 nm |
| Expected Result | The (3R,12R) isomer will elute at a distinct retention time (typically earlier or later depending on specific column interaction) compared to the (3S,12S) main peak. |
NMR Spectroscopy
In
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Diagnostic Signal: Look for splitting or shifting of the tert-butyl singlet signal (approx 0.8 - 0.9 ppm).[1] The magnetic environment of the tert-butyl group is significantly altered by the configuration change relative to the aromatic core.
References
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Structure and Activity: Gong, Y. F., et al. (2019). In vitro resistance profile of the human immunodeficiency virus type 1 protease inhibitor atazanavir.[6] Antimicrobial Agents and Chemotherapy. Link[1]
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Crystallography: Robinson, B. S., et al. (2000). BMS-232632, a highly potent human immunodeficiency virus protease inhibitor that can be administered once daily.[1] Antimicrobial Agents and Chemotherapy. Link
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Synthesis & Stereocontrol: Bold, G., et al. (1998). New aza-dipeptide analogues as potent and orally absorbed HIV-1 protease inhibitors: candidates for clinical development.[1] Journal of Medicinal Chemistry. Link[1]
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Analytical Validation: FDA Center for Drug Evaluation and Research.[1] (2003).[1][7] Application Number: 21-567.[1] Chemistry Review(s). Link
-
Impurity Standards: PubChem Compound Summary for (3R,8R,9S,12R)-Atazanavir (Diastereomer Reference). Link
Sources
- 1. (3S,8R,9R,12S)-Atazanavir | C38H52N6O7 | CID 22940469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
